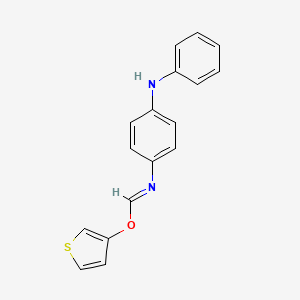
Thiophen-3-yl (4-anilinophenyl)methanimidate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiophen-3-yl (4-anilinophenyl)methanimidate is a chemical compound that belongs to the class of heterocyclic compounds containing a thiophene ring. Thiophene derivatives are known for their wide range of applications in medicinal chemistry and material science due to their unique structural and electronic properties .
Méthodes De Préparation
The synthesis of Thiophen-3-yl (4-anilinophenyl)methanimidate typically involves the reaction of thiophene derivatives with aniline derivatives under specific conditions. One common method is the condensation reaction between thiophene-3-carboxaldehyde and 4-anilinobenzaldehyde in the presence of a suitable catalyst. Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity .
Analyse Des Réactions Chimiques
Thiophen-3-yl (4-anilinophenyl)methanimidate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where the thiophene ring is substituted by various electrophiles. Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. .
Applications De Recherche Scientifique
Thiophen-3-yl (4-anilinophenyl)methanimidate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Thiophene derivatives, including this compound, are investigated for their potential therapeutic properties, such as anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: The compound is used in the development of organic electronic materials, including organic light-emitting diodes (OLEDs) and photovoltaic cells
Mécanisme D'action
The mechanism of action of Thiophen-3-yl (4-anilinophenyl)methanimidate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Thiophen-3-yl (4-anilinophenyl)methanimidate can be compared with other similar compounds, such as:
Thiophene-2-carboxaldehyde: Another thiophene derivative with different substitution patterns.
4-(Thiophen-2-yl)aniline: A compound with a similar structure but different functional groups.
Thiophene-3-carboxylic acid: A thiophene derivative with a carboxylic acid group instead of an imidate group. The uniqueness of this compound lies in its specific substitution pattern and the presence of both thiophene and aniline moieties, which confer distinct electronic and structural properties
Propriétés
Numéro CAS |
568579-69-1 |
|---|---|
Formule moléculaire |
C17H14N2OS |
Poids moléculaire |
294.4 g/mol |
Nom IUPAC |
thiophen-3-yl N-(4-anilinophenyl)methanimidate |
InChI |
InChI=1S/C17H14N2OS/c1-2-4-15(5-3-1)19-16-8-6-14(7-9-16)18-13-20-17-10-11-21-12-17/h1-13,19H |
Clé InChI |
HQANUBZUECCXMT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC2=CC=C(C=C2)N=COC3=CSC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(Dimethoxyphosphorothioyl)oxy]benzoic acid](/img/structure/B14223306.png)
![2-({2-[(3-Nitrophenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14223308.png)

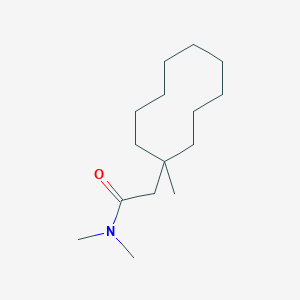
![N-Phenylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B14223329.png)
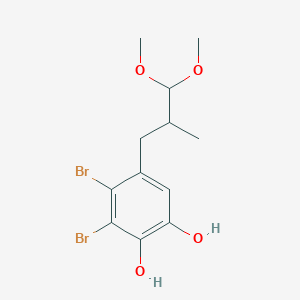
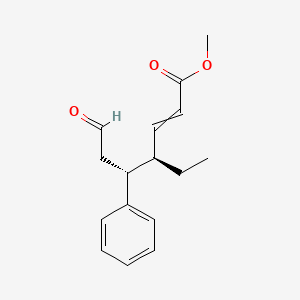

![2-Amino-5-{[(propan-2-yl)oxy]methyl}phenol](/img/structure/B14223348.png)
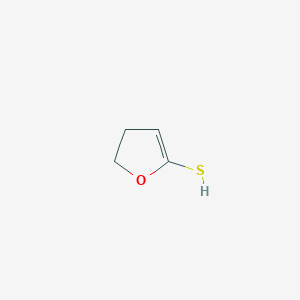
![2-Methyl-2-[(2-{[2-(morpholin-4-YL)ethyl]amino}ethyl)amino]propan-1-OL](/img/structure/B14223360.png)
![2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[(pyridin-2-yl)methyl]-2H-indole-5-carboxamide](/img/structure/B14223365.png)
![1,4-Dihydropyrazino[2,3-g]quinoxaline](/img/structure/B14223369.png)
![3-{4-[(4-Hydroxyphenyl)sulfanyl]phenyl}-2-methylprop-2-enoic acid](/img/structure/B14223380.png)
